2-methyl-N-(piperidin-4-yl)propanamide hydrochloride
Overview
Description
2-methyl-N-(piperidin-4-yl)propanamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 . It is a solid substance that is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 2-methyl-N-(piperidin-4-yl)propanamide hydrochloride consists of a piperidine ring attached to a propanamide group with a methyl substitution . More detailed structural information, such as a 2D or 3D molecular structure, may be available in a molecule database or a chemistry reference .Physical And Chemical Properties Analysis
2-methyl-N-(piperidin-4-yl)propanamide hydrochloride is a solid substance . It has a molecular weight of 206.71 . More specific physical and chemical properties, such as melting point, boiling point, solubility, and stability, were not found in the search results.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a reagent in the identification and quantification of proteins, aiding in the understanding of their role in complex biological systems .
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry. The compound can be used to synthesize various piperidine derivatives, which are key building blocks in drug design and development .
Pharmacological Applications
Due to its piperidine moiety, this compound is significant in the pharmaceutical industry. It’s involved in the creation of more than twenty classes of pharmaceuticals, including alkaloids, and plays a role in the discovery and biological evaluation of potential drugs .
Organic Synthesis Methodologies
In organic chemistry, this compound is used to develop new synthesis methodologies. It’s part of one-pot functionalization processes of unsaturated intermediates, which simplifies the synthesis pathway by reducing the number of required steps .
Biological Activity Studies
Researchers use this compound to study biological activity. It’s a precursor in the synthesis of bioactive molecules, which are then tested for various biological effects and potential therapeutic benefits .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material. It helps in calibrating instruments and validating methods, ensuring the accuracy and reliability of analytical results .
Neuropharmacology
The compound’s piperidine structure makes it relevant in neuropharmacology. It’s used in the synthesis of compounds that target neurological pathways and receptors, contributing to the development of treatments for neurological disorders .
Chemical Education
Lastly, it serves an educational purpose. In academic settings, it’s used to demonstrate chemical reactions and synthesis techniques to students, fostering a practical understanding of organic chemistry principles .
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target the body’s opioid receptors, particularly the mu-receptor .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it binds to the mu-opioid receptors in the central nervous system, similar to how fentanyl or morphine would . This binding can lead to changes in pain perception and emotional responses.
Biochemical Pathways
It is known that fentanyl analogs generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may have analgesic effects due to its potential interaction with the mu-opioid receptors .
Safety and Hazards
Future Directions
The future directions of research and applications involving 2-methyl-N-(piperidin-4-yl)propanamide hydrochloride are not specified in the search results. Given its molecular structure, it could potentially be of interest in various fields, including medicinal chemistry, drug discovery, and proteomics research .
properties
IUPAC Name |
2-methyl-N-piperidin-4-ylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUKHLFBFXMTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1170578-54-7 | |
Record name | 2-methyl-N-(piperidin-4-yl)propanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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